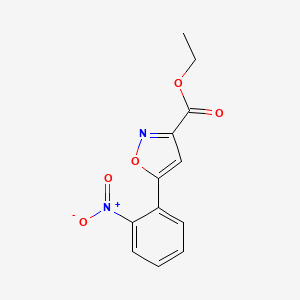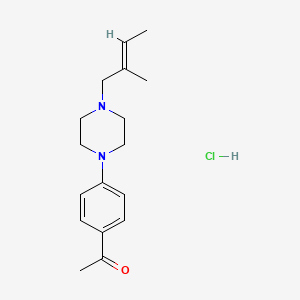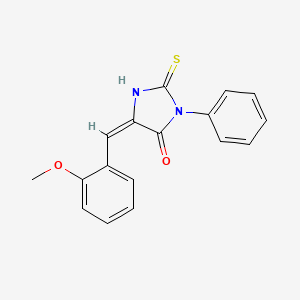
(5E)-5-(2-methoxybenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-2-mercapto-5-(2-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a chemical compound that belongs to the class of imidazolones This compound is characterized by the presence of a mercapto group, a methoxybenzylidene group, and a phenyl group attached to the imidazolone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-mercapto-5-(2-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 2-methoxybenzaldehyde with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-2-mercapto-5-(2-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a disulfide bond.
Reduction: The imidazolone ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of reduced imidazolone derivatives.
Substitution: Formation of substituted imidazolone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5E)-2-mercapto-5-(2-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, (5E)-2-mercapto-5-(2-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has shown promise in the treatment of certain diseases. Its potential as an anti-inflammatory and anticancer agent is being explored in preclinical studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of (5E)-2-mercapto-5-(2-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the methoxybenzylidene group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
(2E,5E)-2,5-bis(2-methoxybenzylidene)cyclopentanone: Similar in structure but with a cyclopentanone core.
(5E)-5-(5-bromo-2-methoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Contains a thiazolo-triazole core with similar substituents.
2-(2-methoxybenzylidene)hydrazine-1-carbothioamide: A Schiff base with a similar methoxybenzylidene group.
Uniqueness
(5E)-2-mercapto-5-(2-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is unique due to its imidazolone core, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H14N2O2S |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
(5E)-5-[(2-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H14N2O2S/c1-21-15-10-6-5-7-12(15)11-14-16(20)19(17(22)18-14)13-8-3-2-4-9-13/h2-11H,1H3,(H,18,22)/b14-11+ |
Clave InChI |
JSEQNNYGDRRNFM-SDNWHVSQSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


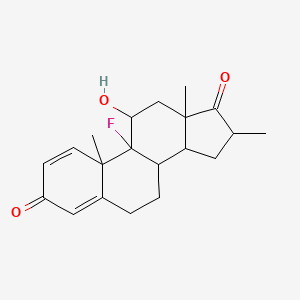

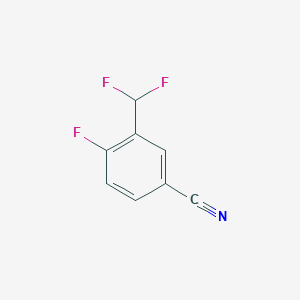
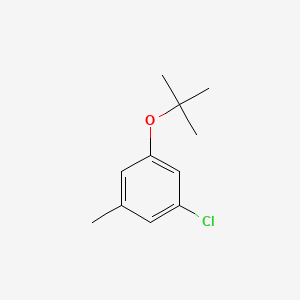
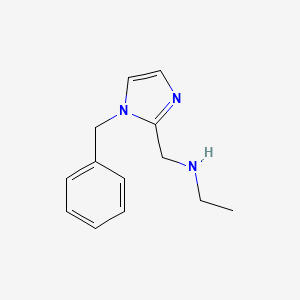
![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid](/img/structure/B13712265.png)
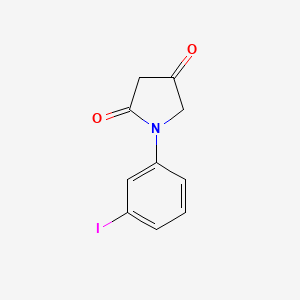

![5-(Chloromethoxy)benzo[d][1,3]dioxole](/img/structure/B13712294.png)
![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)

